molecular formula C7H3BrCl2F2 B2779511 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene CAS No. 1254034-21-3

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene

Cat. No.: B2779511
CAS No.: 1254034-21-3
M. Wt: 275.9
InChI Key: XIZVFLLCBFOIAF-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline. The 2,4-dichloro-3-fluoro-aniline itself is synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. For example, the tubular diazotization reaction technology is employed to prepare diazonium salts, which are then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product . This method offers advantages such as improved yield, safety, and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized benzene compounds.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dichloro-2-fluorobenzene
  • 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
  • 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

Uniqueness

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZVFLLCBFOIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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